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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)oxirane

Cat. No.: B101943

An In-depth Technical Guide to (R)-(4-Fluorophenyl)oxirane for Researchers and Drug
Development Professionals

Introduction

(R)-(4-Fluorophenyl)oxirane is a chiral epoxide that serves as a critical building block in modern
medicinal chemistry. Its stereospecific reactivity makes it an invaluable intermediate for the
synthesis of enantiomerically pure pharmaceuticals. The presence of a fluorine atom can
enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical
ingredient (API). This guide provides a comprehensive overview of its chemical properties,
synthesis, and purification methodologies, tailored for researchers and professionals in the field
of drug discovery and development.

Core Properties and Data

(R)-(4-Fluorophenyl)oxirane, also known as (R)-(-)-4-Fluorostyrene oxide, is a fluorinated
aromatic epoxide. Its key identifiers and physicochemical properties are summarized below.

CAS Number: 134356-73-3[1]

Table 2.1: Physicochemical Properties of (R)-(4-
Fluorophenyl)oxirane
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Property Value Reference(s)

Molecular Formula CsH7FO [1112]

Molecular Weight 138.14 g/mol [1][2]
Clear, colorless to light yellow

Appearance o [2]
liquid

Boiling Point 33°C @ 1 mmHg N/A

Density ~1.17 g/mL N/A

Refractive Index ~1.5078 N/A
Sparingly soluble (0.26 g/L @

Water Solubility paringy ( J N/A
25°C)

Purity (Typical) >98.0% (HPLC) [2]

Chiral Purity (Typical) >98.0% ee (Chiral HPLC) [2]
ICVNPQMUUHPPOK-

InChlKey [1]

QMMMGPOBSA-N

C1--INVALID-LINK--
SMILES [1]
C2=CC=C(C=C2)F

Synthesis and Purification Protocols

The enantioselective synthesis of (R)-(4-Fluorophenyl)oxirane can be achieved through two
primary strategies: direct asymmetric epoxidation of the prochiral alkene (4-fluorostyrene) or
kinetic resolution of a racemic mixture of the epoxide.

Experimental Protocol 1: Asymmetric Epoxidation via
Jacobsen-Katsuki Reaction

This method provides direct access to the enantiopure epoxide from 4-fluorostyrene using a
chiral manganese-salen catalyst. The Jacobsen-Katsuki epoxidation is renowned for its high
enantioselectivity with unfunctionalized olefins.[3][4][5][6]
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Materials:

4-Fluorostyrene

(R,R)-Jacobsen's catalyst [(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-
cyclohexanediaminomanganese(lll) chloride]

Sodium hypochlorite (NaOCI, commercial bleach, buffered to pH ~11)

Dichloromethane (DCM), anhydrous

4-Phenylpyridine N-oxide (PPNO) (optional co-catalyst)

Sodium sulfate (Na2S0a4), anhydrous

Celite

Procedure:

To a round-bottom flask charged with 4-fluorostyrene (1.0 equiv) and (R,R)-Jacobsen's
catalyst (0.02-0.05 equiv) is added anhydrous dichloromethane under an inert atmosphere
(N2 or Ar).

If used, the co-catalyst 4-phenylpyridine N-oxide (0.25 equiv) is added to the mixture.

The flask is cooled to 0 °C in an ice bath with vigorous stirring.

Buffered sodium hypochlorite solution (1.5 equiv, pre-cooled to 0 °C) is added dropwise over
2-4 hours, ensuring the internal temperature does not exceed 5 °C.

The reaction progress is monitored by TLC or GC analysis. Upon completion, the layers are
separated.

The aqueous layer is extracted three times with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous NazSOa4, filtered
through a pad of Celite, and concentrated under reduced pressure.
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e The crude product is purified by flash column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to yield pure (R)-(4-Fluorophenyl)oxirane.

» Enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
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Figure 1. Asymmetric Epoxidation Workflow.
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Experimental Protocol 2: Hydrolytic Kinetic Resolution
(HKR)

This highly efficient method separates a racemic mixture of (+)-(4-Fluorophenyl)oxirane. It
utilizes a chiral (salen)Co(lll) catalyst to selectively hydrolyze the (S)-enantiomer, leaving the
desired (R)-enantiomer unreacted and in high enantiomeric purity.[7][8][9][10][11]

Materials:

Racemic (z)-(4-Fluorophenyl)oxirane

(R,R)-(Salen)Co(llI)OAc catalyst

Water (H20), deionized

Tetrahydrofuran (THF) or tert-Butyl methyl ether (TBME)

Acetic Acid (optional, for catalyst activation)

Sodium sulfate (Na2S0Oa), anhydrous
Procedure:

» The (R,R)-(Salen)Co(lll)OAc catalyst (0.002—-0.02 equiv) is dissolved in THF or TBME in a
flask open to the air. A small amount of acetic acid (~1 equiv relative to catalyst) can be
added to ensure the active Co(lll) state.

e The solution is stirred for 15 minutes at room temperature.

e Racemic (z)-(4-Fluorophenyl)oxirane (1.0 equiv) is added to the flask.
e The mixture is cooled to 0-4 °C.

o Water (0.50-0.55 equiv) is added in one portion.

e The reaction is stirred vigorously at 0-4 °C. The progress is monitored by chiral GC/HPLC,
tracking the disappearance of the (S)-epoxide and the increase in enantiomeric excess of
the (R)-epoxide.
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» Once the reaction reaches ~52-55% conversion (theoretically yielding >99% ee for the
remaining epoxide), it is quenched by removing the cold bath and warming to room
temperature.

e The solvent is removed via rotary evaporation.

e The resulting mixture of (R)-epoxide and (S)-diol is purified by flash column chromatography
or distillation under reduced pressure to isolate the volatile (R)-(4-Fluorophenyl)oxirane.

Workflow: Hydrolytic Kinetic Resolution
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Figure 2. Hydrolytic Kinetic Resolution Logic.

Applications in Drug Development

(R)-(4-Fluorophenyl)oxirane is a precursor for synthesizing complex chiral molecules that
modulate biological targets. A significant area of application is in the development of allosteric
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modulators for G protein-coupled receptors (GPCRS), such as the A1 adenosine receptor
(A1R).

Role as a Chiral Building Block

The epoxide ring is a versatile electrophile that can be opened stereospecifically by a wide
range of nucleophiles (e.g., amines, thiols, azides). This reaction establishes two adjacent
stereocenters, a common motif in drug molecules. For instance, ring-opening with a primary or
secondary amine can generate a chiral amino alcohol, a key pharmacophore in many APIs.

A1 Adenosine Receptor (A1R) Signaling Pathway

The A1 adenosine receptor is a Gi/o-coupled GPCR, and its activation is a therapeutic target for
conditions like neuropathic pain and cardiac ischemia.[12] Orthosteric agonists that directly
activate the receptor often suffer from systemic side effects. Positive Allosteric Modulators
(PAMSs) represent a more sophisticated approach; they bind to a different site on the receptor
and only enhance the signal of the endogenous agonist (adenosine), leading to more localized
and physiologically relevant effects.[12][13] Chiral intermediates derived from (R)-(4-
Fluorophenyl)oxirane are used to construct these complex PAMs.

The canonical signaling pathway for the AiR is as follows:
e Adenosine (the orthosteric agonist) binds to the A1R.

e The receptor undergoes a conformational change, activating the associated heterotrimeric Gi
protein.

e The Gai subunit dissociates and inhibits the enzyme adenylyl cyclase.
« Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (CAMP) levels.

» A PAM binds to an allosteric site, stabilizing the active conformation of the receptor and
potentiating the inhibitory effect of adenosine on cAMP production.
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Figure 3. A1R Signaling and Positive Allosteric Modulation.

Conclusion

(R)-(4-Fluorophenyl)oxirane is a high-value chiral intermediate with significant applications in
pharmaceutical development. Its synthesis and resolution can be achieved through well-
established, highly selective chemical methods like the Jacobsen-Katsuki epoxidation and
hydrolytic kinetic resolution. The ability to introduce both chirality and a fluorine moiety makes it
a strategic component in the design of next-generation therapeutics, particularly sophisticated
molecules like allosteric modulators that offer enhanced target specificity and reduced side
effects. The protocols and data presented herein provide a foundational guide for the effective
utilization of this compound in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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